6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
CAS No.: 2549014-98-2
Cat. No.: VC11819921
Molecular Formula: C18H18BrN5O
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-98-2 |
|---|---|
| Molecular Formula | C18H18BrN5O |
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | 6-bromo-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2 |
| Standard InChI Key | ONAXSSNBRJRIEG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br |
| Canonical SMILES | C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br |
Introduction
The compound 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a heterocyclic organic molecule belonging to the quinazoline derivatives family. Quinazolines are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound includes:
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A quinazoline core, which is a bicyclic aromatic system containing nitrogen atoms.
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A 6-bromo substituent, enhancing its chemical reactivity and potential biological activity.
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A piperidine moiety, connected via a pyrazin-2-yloxy linkage, which contributes to its pharmacological interactions.
The compound's design suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting diseases such as cancer or microbial infections.
Synthesis
While specific synthesis routes for this compound were not directly provided in the search results, the general approach for quinazoline derivatives involves:
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Formation of the quinazoline core: Starting from anthranilic acid derivatives or related precursors, cyclization reactions are employed.
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Introduction of the bromine atom: Bromination at position 6 can be achieved using brominating agents like N-bromosuccinimide (NBS).
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Functionalization with piperidine and pyrazinyl ether groups: This step involves nucleophilic substitution or coupling reactions under controlled conditions.
Potential Pharmacological Activities
Quinazoline derivatives are known for their therapeutic potential. The inclusion of specific functional groups in this compound suggests:
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Anticancer Activity:
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Antimicrobial Properties:
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Anti-inflammatory Effects:
Cytotoxic Evaluation
Studies on related compounds indicate that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549) . This compound's structural features suggest similar potential, warranting further experimental validation.
Future Directions
Further research on 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline should focus on:
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Experimental Validation:
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Synthesis optimization.
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Biological activity assays against cancer and microbial strains.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents to improve potency and selectivity.
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Computational Modeling:
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Docking studies to predict binding affinity with biological targets.
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Toxicological Assessments:
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Evaluating safety profiles in preclinical models.
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This compound represents a promising candidate for drug discovery efforts targeting critical diseases.
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